molecular formula C15H26N2O2S B2456141 4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide CAS No. 321716-98-7

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide

Cat. No.: B2456141
CAS No.: 321716-98-7
M. Wt: 298.45
InChI Key: NPZPZEQBJZBDAA-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Scientific Research Applications

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a potential lead compound for developing new drugs, particularly in the field of antibiotics and anticancer agents.

    Biological Studies: Used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-tert-butylbenzenesulfonyl chloride+3-(dimethylamino)propylamineThis compound\text{4-tert-butylbenzenesulfonyl chloride} + \text{3-(dimethylamino)propylamine} \rightarrow \text{this compound} 4-tert-butylbenzenesulfonyl chloride+3-(dimethylamino)propylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide bond would yield the corresponding sulfonic acid and amine.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide
  • 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and dimethylamino groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-15(2,3)13-7-9-14(10-8-13)20(18,19)16-11-6-12-17(4)5/h7-10,16H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZPZEQBJZBDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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